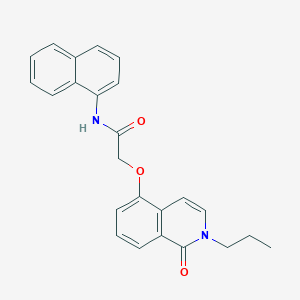
N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, also known as compound 4, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer growth, and viral replication. Specifically, N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer growth. It has also been shown to inhibit the activity of the hepatitis C virus non-structural protein 5A (NS5A), which is involved in viral replication.
Biochemical and Physiological Effects:
Compound 4 has been shown to have several biochemical and physiological effects. Studies have shown that it can decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in immune cells. Additionally, N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of certain proteins involved in cancer cell survival, such as Bcl-2 and survivin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 in lab experiments is its specificity for certain enzymes and proteins involved in inflammation, cancer growth, and viral replication. This specificity allows researchers to target specific pathways and proteins, which can lead to more effective treatments for various diseases. However, one limitation of using N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 in lab experiments is its potential toxicity. Studies have shown that high doses of N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 can be toxic to cells, and further research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4. One area of research could focus on optimizing the synthesis method to produce higher yields of pure N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4. Another area of research could focus on determining the optimal dosage and administration route for N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 in vivo. Additionally, further research is needed to determine the safety and efficacy of N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 in animal models and humans. Finally, research could focus on developing derivatives of N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
Compound 4 has been synthesized using various methods, including the reaction of 1-naphthol with 2-bromo-N-(1-oxo-2-propylisoquinolin-5-yl)acetamide, and the reaction of 1-naphthol with 2-chloro-N-(1-oxo-2-propylisoquinolin-5-yl)acetamide in the presence of a base. These methods have been optimized to produce high yields of pure N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4.
Aplicaciones Científicas De Investigación
Compound 4 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide 4 has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-14-26-15-13-19-20(24(26)28)10-6-12-22(19)29-16-23(27)25-21-11-5-8-17-7-3-4-9-18(17)21/h3-13,15H,2,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFCEPCEMXRDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)
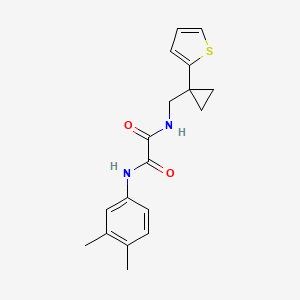
![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)
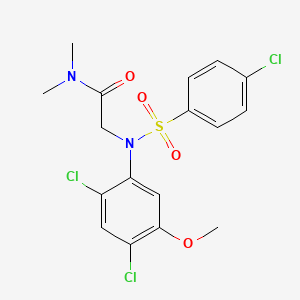
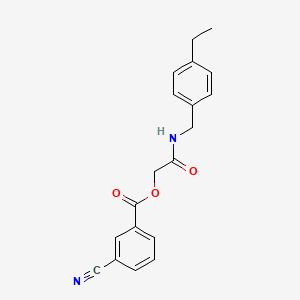
![3-bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2602866.png)
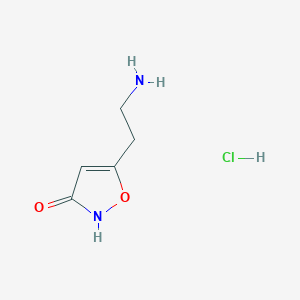
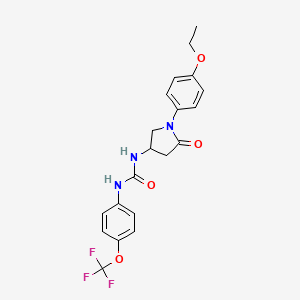
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)